molecular formula C17H16N2OS2 B2358465 3-cyclopropyl-2-[(4-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1326899-85-7

3-cyclopropyl-2-[(4-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2358465
CAS No.: 1326899-85-7
M. Wt: 328.45
InChI Key: CBCWPHTVEGMIPZ-UHFFFAOYSA-N
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Description

3-Cyclopropyl-2-[(4-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by a bicyclic thieno[3,2-d]pyrimidin-4(3H)-one core. The compound features a cyclopropyl group at position 3 and a (4-methylbenzyl)sulfanyl moiety at position 2. Thienopyrimidinones are widely studied for their diverse biological activities, including anticancer, antifungal, and kinase-inhibitory effects .

Properties

IUPAC Name

3-cyclopropyl-2-[(4-methylphenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c1-11-2-4-12(5-3-11)10-22-17-18-14-8-9-21-15(14)16(20)19(17)13-6-7-13/h2-5,8-9,13H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCWPHTVEGMIPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2C4CC4)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Cyclopropyl-2-[(4-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, mechanisms of action, and synthesis, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's unique structure consists of a thieno[3,2-d]pyrimidine core with a cyclopropyl group and a sulfanyl moiety. This configuration is believed to contribute to its diverse biological effects.

Property Details
IUPAC Name This compound
Molecular Formula C15H16N2S2
Molecular Weight 292.43 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that the compound inhibits the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action appears to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cellular assays, it demonstrated cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involves the inhibition of specific oncogenic pathways, leading to apoptosis in cancer cells. For instance, studies have shown that it can inhibit the proliferation of cancer cells by modulating key signaling pathways such as the PI3K/Akt/mTOR pathway.

COX Inhibition

Preliminary studies have suggested that this compound may act as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer progression. The IC50 values for COX-2 inhibition ranged from 1.79 to 4.35 μM, indicating moderate potency compared to established COX inhibitors like celecoxib .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Modulation : The compound may modulate the activity of enzymes involved in cell signaling and metabolism.
  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, preventing their division and growth.
  • Apoptosis Induction : The compound triggers apoptotic pathways leading to programmed cell death in malignant cells.

Case Studies

  • Antimicrobial Study : A study conducted on various bacterial strains revealed that the compound showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.
  • Anticancer Efficacy : In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours, demonstrating its potential as a therapeutic agent.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Thieno[3,2-d]pyrimidine Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Cyclopropyl Group : Nucleophilic substitution reactions using cyclopropyl halides.
  • Attachment of Sulfanyl Moiety : This is often accomplished via thiol reactions with benzyl derivatives.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations at Position 2 and 3

The sulfanyl group at position 2 and alkyl/aryl substituents at position 3 are critical for modulating activity. Key analogs include:

Compound Name Substituent at Position 2 Substituent at Position 3 Core Structure Key Biological Activity Reference
3-Cyclopropyl-2-[(4-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one (4-Methylbenzyl)sulfanyl Cyclopropyl Thieno[3,2-d] Not explicitly reported (structural analog)
2-(Benzylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one Benzylsulfanyl Phenyl Thieno[3,2-d] Unknown (structural studies only)
3-Allyl-2-(benzylsulfanyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one Benzylsulfanyl Allyl Thieno[2,3-d] Antifungal (hypothetical, based on scaffold)
6-(1-Benzyl-1H-indol-3-yl)-2-(piperidin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one Piperidinylmethyl H (unsubstituted) Thieno[3,2-d] VEGFR-2 inhibition (anticancer)
  • Cyclopropyl at position 3 introduces ring strain, which can increase metabolic stability compared to bulkier aryl groups (e.g., phenyl in ) or flexible alkyl chains (e.g., allyl in ).

Core Structure Variations

The thieno[3,2-d]pyrimidinone scaffold differs from thieno[2,3-d]pyrimidinones in ring fusion orientation, affecting π-π stacking and receptor binding. For example:

  • Thieno[2,3-d]pyrimidinones (e.g., compounds in ) are associated with antifungal activity, while thieno[3,2-d]pyrimidinones (e.g., ) are more commonly linked to kinase inhibition.
  • Pyrido-thieno-pyrimidinones (e.g., ) incorporate additional nitrogen atoms, broadening interaction with ATP-binding pockets in kinases like Pim-1 .

Pharmacological and Physicochemical Comparisons

Anticancer Activity

  • VEGFR-2 Inhibition: Compounds like 6-(1-benzyl-1H-indol-3-yl)-2-(piperidin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one (IC₅₀ = 0.28 μM) highlight the importance of bulky substituents at position 6 for potency .
  • Pim-1 Kinase Inhibition: Pyridothienopyrimidinones (e.g., 8a–c in ) with bromo and trifluoromethyl groups show IC₅₀ values <1 μM, emphasizing the role of electron-withdrawing groups. The target compound’s 4-methylbenzylsulfanyl group may instead favor hydrophobic interactions.

Antifungal Potential

  • 3-Allyl-2-(benzylsulfanyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one demonstrates that sulfanyl groups and halogenated aryl substituents (e.g., 4-fluorophenyl) enhance antifungal activity. The target compound’s 4-methylbenzyl group could offer similar benefits via increased lipophilicity.

Physicochemical Properties

  • Melting Points : The target compound’s melting point is unreported, but analogs with benzylsulfanyl groups (e.g., ) have melting points >250°C, suggesting high crystallinity.
  • Solubility : The cyclopropyl group may reduce solubility compared to polar substituents (e.g., piperidinylmethyl in ), necessitating formulation optimization.

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